molecular formula C10H10F2O3 B6293270 2,3-Difluoro-4-isopropoxybenzoic acid CAS No. 2404733-87-3

2,3-Difluoro-4-isopropoxybenzoic acid

Cat. No.: B6293270
CAS No.: 2404733-87-3
M. Wt: 216.18 g/mol
InChI Key: PYXFKOLALLNKQY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are fundamental building blocks in organic synthesis. sigmaaldrich.comscbt.com The presence of a halogen on the aromatic ring provides a reactive handle for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metallation. This versatility allows for the construction of complex molecular architectures. researchgate.net

The substitution of a carboxyl group for a halogen, a process known as halodecarboxylation, is a key synthetic strategy. This method provides access to aryl halides that may be difficult to obtain through direct halogenation, especially when specific regioisomers are required. acs.org The wide availability of carboxylic acids, many of which are derived from renewable resources, further enhances their appeal as starting materials in industrial and laboratory settings. acs.org

In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic properties of drug candidates. Halogen atoms can improve membrane permeability, increase binding affinity, and block metabolic pathways, thereby improving the pharmacokinetic profile of a molecule. For instance, fluorinated benzoic acids have been utilized in the development of antimicrobial agents and prodrugs for enzyme therapy. nih.gov The alpha-halogenation of carboxylic acids, such as in the Hell-Volhard-Zelinsky reaction, produces α-halo carboxylic acids, which are valuable intermediates for synthesizing amino acids and other bioactive molecules. libretexts.orgbyjus.comchemistrysteps.com

Overview of 2,3-Difluoro-4-isopropoxybenzoic Acid as a Research Subject

This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable research compound, primarily functioning as a specialized building block in organic synthesis. Its molecular structure, featuring two adjacent fluorine atoms, an isopropoxy group, and a carboxylic acid function, provides a unique combination of electronic and steric properties that are of interest in the design of novel molecules.

While extensive, dedicated research on this compound itself is not widely published, its significance can be inferred from the well-documented applications of its structural analogs. The fluorinated benzoic acid core is a common feature in molecules designed for medicinal chemistry and materials science. For example, related compounds like 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid have been investigated for their potential therapeutic effects, such as in inhibiting processes related to pulmonary fibrosis. mdpi.com Similarly, other fluorinated hydroxybenzoic acids serve as precursors for liquid crystals and immunoadjuvants. ossila.com

The synthesis of this compound and its analogs often involves multi-step sequences. For instance, the preparation of related hydroxybenzoic acids can be achieved through the nucleophilic substitution of a fluorine atom in a difluorobenzoic acid precursor with a hydroxide (B78521) or alkoxide. chemicalbook.com A general approach to similar compounds might involve the etherification of a corresponding phenol (B47542), such as 2,3-Difluoro-4-hydroxybenzoic acid, with an isopropyl halide.

As a building block, this compound offers several potential applications. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid halides, facilitating its incorporation into larger, more complex molecules. The fluorine atoms and the isopropoxy group influence the molecule's reactivity and physical properties, which can be advantageous in designing compounds with specific electronic or biological characteristics.

Below are the physicochemical properties of this compound and some of its closely related analogs, highlighting the impact of the different substituents on the benzoic acid core.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C₁₀H₁₀F₂O₃ 216.18 Not Available
2,3-Difluoro-4-hydroxybenzoic acid C₇H₄F₂O₃ 174.10 175968-39-5
4-Isopropoxybenzoic acid C₁₀H₁₂O₃ 180.20 13205-46-4
2-Fluoro-4-isopropoxybenzoic acid C₁₀H₁₁FO₃ 198.19 2774529 (CID)
3-Fluoro-4-isopropoxybenzoic acid C₁₀H₁₀FO₃ 198.19 258273-30-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFKOLALLNKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Difluoro 4 Isopropoxybenzoic Acid and Its Precursors

Established Synthetic Pathways and Reaction Mechanisms

Established methods for synthesizing the core structure of 2,3-Difluoro-4-isopropoxybenzoic acid typically involve multi-step sequences starting from readily available fluorinated aromatic compounds. These pathways are characterized by well-understood reaction mechanisms that allow for the controlled construction of the target molecule.

The synthesis of fluorinated benzoic acids often begins with simpler, commercially available fluorinated aromatic building blocks. fluorochem.co.uk A common strategy involves the creation of the key intermediate, 2,3-Difluoro-4-hydroxybenzoic acid . While a direct multi-step synthesis for this specific isomer is not detailed in the provided literature, analogous syntheses for similar compounds provide a clear blueprint. For instance, the synthesis of 2,4-Difluoro-3-hydroxybenzoic acid starts from 3,4,5-trifluoronitrobenzene . google.com This process involves a sequence of reactions including methoxylation, reduction of the nitro group, bromination, deamination, cyanation, and finally, hydrolysis to yield the carboxylic acid. google.com

A plausible and more direct route to 2,3-Difluoro-4-hydroxybenzoic acid would likely start from 1,2,3-trifluorobenzene or 2,3,4-trifluorobenzoic acid . The final step in the synthesis of the title compound is the etherification of the 4-hydroxy group. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of 2,3-Difluoro-4-hydroxybenzoic acid is deprotonated with a base (e.g., K₂CO₃) and reacted with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane). arkat-usa.org

The following table outlines a representative multi-step synthesis for a related fluorinated hydroxybenzoic acid, illustrating the types of transformations involved.

StepStarting MaterialReagents and ConditionsProductYield
Nitration 2,4-Difluoro-3-chlorobenzoic acidHNO₃/H₂SO₄2,4-Difluoro-3-chloro-5-nitrobenzoic acid95%
Esterification 2,4-Difluoro-3-chloro-5-nitrobenzoic acidSOCl₂, MethanolMethyl 2,4-difluoro-3-chloro-5-nitrobenzoate98%
Reduction Methyl 2,4-difluoro-3-chloro-5-nitrobenzoateH₂ (1.0 MPa), Pd/C, MethanolMethyl 5-amino-2,4-difluoro-3-chlorobenzoate97%
Diazotization/Hydrolysis Methyl 5-amino-2,4-difluoro-3-chlorobenzoateNaNO₂, H₂SO₄, 50% H₃PO₂3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 90%
This table is illustrative, based on the synthesis of a related compound, as detailed research findings show a 70% overall yield for this process. semanticscholar.org

Regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds. In the context of 2,3-Difluoro-4-hydroxybenzoic acid , the key is the selective introduction of a hydroxyl group at the C4 position. One effective method for achieving this is through nucleophilic aromatic substitution on a more highly fluorinated precursor. nih.gov

For example, the synthesis of 3,4-Difluoro-2-hydroxybenzoic acid is accomplished by reacting 2,3,4-trifluorobenzoic acid with sodium hydroxide (B78521) in dimethylimidazolidinone at 120°C. nih.gov The hydroxide ion preferentially displaces the fluorine atom at the 2-position due to activation by the adjacent carboxylic acid group. A similar principle can be applied to synthesize the required precursor for the title compound. Starting with 2,3,4-trifluorobenzoic acid , treatment with a suitable nucleophile under controlled conditions could lead to the regioselective substitution at the C4 position. The development of synthetic methodologies for functionalized isoxazoles has also highlighted how reaction conditions and precursor structure can control regiochemistry, a principle broadly applicable in heterocyclic and aromatic chemistry. nih.gov

The control of regioselectivity often depends on the electronic nature of the directing groups and the reaction conditions employed. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group dictates the position of nucleophilic attack.

Novel Synthetic Routes and Methodological Advancements

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of complex molecules like this compound. These advancements include using alternative reagents, optimizing reaction conditions for higher yields, and adopting modern synthesis technologies.

The search for novel synthetic routes often involves exploring alternative starting materials or more efficient reagents. For instance, instead of traditional fluorinated benzenes, more complex fluorinated building blocks could be employed. fluorochem.co.ukbeilstein-journals.org The synthesis of 2-isopropoxy-4-nitrobenzoic acid has been achieved through methods like the Mitsunobu reaction using 2-propanol or alkylation with 2-bromopropane (B125204) in the presence of a base. arkat-usa.org These alternative etherification strategies could be applied to the synthesis of the title compound.

Furthermore, the use of different fluorinating agents in the initial stages of synthesis can provide access to precursors that might not be available through traditional routes. The reaction of dinitro compounds with reagents like cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride has been shown to produce difluoro derivatives in high yield, which could be a potential route for creating specific fluorinated backbones. mdpi.com

A primary goal in modern organic synthesis is the development of protocols that are both high-yielding and environmentally sustainable. This often involves careful optimization of reaction conditions such as temperature, solvent, and the choice of base.

A study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid demonstrated that the choice of base and temperature during the hydrolysis step is critical. arkat-usa.org Using a strong base like 45% aqueous NaOH at elevated temperatures (≥80 °C) led to the formation of an azoxybenzene (B3421426) byproduct as the major product, with no desired acid detected. arkat-usa.org However, by lowering the temperature or using a different base like lithium hydroxide (LiOH), the desired carboxylic acid could be obtained in high yield. arkat-usa.org This highlights the sensitivity of these reactions and the importance of process optimization.

The following table summarizes the effect of reaction conditions on the hydrolysis of a benzoate (B1203000) intermediate, demonstrating the dramatic impact on product distribution.

EntryBaseTemperature (°C)Desired Acid (%)Azoxy Byproduct (%)
1 45% aq. NaOH408119
2 45% aq. NaOH607023
3 45% aq. NaOH80096
4 10% aq. NaOH80077
5 45% aq. KOH80-(Less efficient)
Data derived from a study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid. arkat-usa.org

These findings underscore the necessity of fine-tuning reaction parameters to maximize the yield of the target molecule, This compound , and minimize the formation of impurities.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. mdpi.comnih.gov The application of flow chemistry to the synthesis of molecules with a 2,3-difluoroaromatic core has been successfully demonstrated. For example, the continuous-flow synthesis of the liquid crystal intermediate 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol was achieved in a microreactor system. doi.org

This flow process offered significant improvements over the batch-reactor method:

Increased Yield: The yield was improved by over 10%. doi.org

Reduced Reaction Time: The reaction time was shortened by 72.8%. doi.org

Energy Savings: The process allowed for a higher operating temperature (–40 °C vs. –60 °C), reducing energy consumption. doi.org

Synthesis of Key Intermediates and Analogues

The construction of complex fluorinated aromatic compounds is reliant on the availability of versatile, well-defined intermediates. The synthetic approaches to these precursors are diverse, often tailored to the specific substitution pattern required. This section explores the preparation of fundamental building blocks, including fluorinated phenols and haloanilines, methods for installing the isopropoxy ether linkage, and the formation of the benzoic acid moiety on a modified aromatic core.

Preparation of Fluorinated Phenols and Haloanilines

The strategic introduction of fluorine atoms and amino or hydroxyl groups is a foundational aspect of synthesizing precursors for this compound. Fluorinated phenols and haloanilines are critical intermediates, providing the basic scaffold upon which further functionalization can be built.

Various methods exist for the synthesis of fluorinated phenols. A common approach for producing 2,3-difluorophenol (B1222669) involves a multi-step sequence starting from 1,2-difluorobenzene. This method proceeds via ortho-lithiation using n-butyllithium, followed by reaction with trimethyl borate (B1201080) and subsequent oxidative workup with hydrogen peroxide to yield the desired phenol (B47542). Another route to a difluorophenol derivative, 2,3-difluoro-6-nitrophenol, is achieved through the hydrolysis of 2,3,4-trifluoronitrobenzene using an aqueous solution of an alkali metal hydroxide.

The synthesis of fluorinated anilines, another class of important precursors, can be accomplished through several pathways. A prevalent method involves the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to an aniline (B41778). For example, 2,4-difluoroaniline (B146603) can be obtained from 1,3-difluorobenzene (B1663923) via this two-step process. An alternative strategy is the Halex (halogen exchange) reaction, where chloronitrobenzenes are converted to their fluoro analogues, followed by hydrogenation of the nitro group. patsnap.com For instance, 2,4-dichloronitrobenzene (B57281) can be transformed into 2,4-difluoroaniline using this sequence. patsnap.com A different approach utilizes aromatic azides, which can be converted to fluorinated anilines by treatment with anhydrous hydrogen fluoride. prepchem.com

The following table summarizes selected synthetic methods for preparing key fluorinated phenol and aniline intermediates.

Table 1: Synthetic Routes to Fluorinated Phenols and Haloanilines
Target CompoundStarting MaterialKey ReagentsGeneral MethodReference
2,3-Difluorophenol1,2-Difluorobenzene1. n-BuLi, 2. Trimethyl borate, 3. H₂O₂Ortho-lithiation, borylation, and oxidation chemicalbook.com
2,3-Difluoro-6-nitrophenol2,3,4-TrifluoronitrobenzeneAqueous alkali metal hydroxideNucleophilic aromatic substitution (hydrolysis) chemicalbook.com
2,4-Difluoroaniline1,3-Difluorobenzene1. Nitrating agent, 2. Reducing agentNitration followed by reduction patsnap.com
2,4-Difluoroaniline2,4-Dichloronitrobenzene1. Fluoride source (Halex), 2. Reducing agentHalogen exchange followed by reduction patsnap.com
Fluorinated AnilinesAromatic Anilines1. NaNO₂, mineral acid, NaN₃, 2. Anhydrous HFFormation of azide (B81097) followed by reaction with HF prepchem.com

Derivatization Strategies for the Isopropoxy Moiety

The introduction of the isopropoxy group is a crucial step in the synthesis of the target molecule. This is typically achieved through etherification of a corresponding phenol precursor. The Williamson ether synthesis is a widely employed and versatile method for this transformation. chemicalbook.comgoogle.comnih.govresearchgate.net This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide, such as isopropyl bromide or iodide. chemicalbook.com

The hydroxyl group of a suitably substituted difluorophenol, such as 2,3-difluoro-4-hydroxyphenol, can serve as the handle for this reaction. uni.lu The phenolic proton is acidic and can be removed by a suitable base to generate the phenoxide intermediate for the subsequent alkylation.

Alternatively, the isopropoxy group can be introduced at different stages of the synthesis. For instance, the Friedel-Crafts alkylation of a hydroxybenzoic acid can be used to introduce isopropyl groups onto the aromatic ring. The alkylation of 4-hydroxybenzoic acid with isopropanol (B130326) or diisopropyl ether in the presence of a strong acid like sulfuric acid yields 3,5-diisopropyl-4-hydroxybenzoic acid. nih.govgoogle.com While this leads to C-alkylation rather than O-alkylation, it demonstrates a method for incorporating the isopropyl functionality.

A more direct route to an isopropoxybenzoic acid involves the O-alkylation of a hydroxybenzoic acid. For example, the synthesis of 3-cyano-4-isopropoxybenzoic acid has been achieved by the isopropylation of 3-cyano-4-hydroxybenzoate, followed by hydrolysis of the ester. google.com

The following table outlines key strategies for the introduction of an isopropoxy group onto an aromatic ring.

Table 2: Strategies for Introducing the Isopropoxy Moiety
Reaction TypeSubstrateReagentsProduct TypeReference
Williamson Ether SynthesisPhenol1. Base, 2. Isopropyl halideIsopropyl ether chemicalbook.comresearchgate.net
Friedel-Crafts Alkylation4-Hydroxybenzoic acidIsopropanol or Diisopropyl ether, H₂SO₄C-isopropylated hydroxybenzoic acid nih.govgoogle.com
O-Alkylation and HydrolysisHydroxybenzoate ester1. Isopropyl halide, base, 2. HydrolysisIsopropoxybenzoic acid google.com

Synthesis of Benzoic Acid Core Modifications

The final key structural feature is the carboxylic acid group on the fluorinated aromatic ring. There are several synthetic strategies to construct the benzoic acid core, either by modifying a pre-existing ring or by building the ring with the carboxyl group already in place or in the form of a precursor.

One common method is the oxidation of a benzylic carbon. For example, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com This approach is useful if a suitably substituted toluene (B28343) derivative is readily available.

Another strategy is the carboxylation of a phenol, such as in the Kolbe-Schmitt reaction. For instance, 3-hydroxy-4-fluorobenzoic acid can be prepared from 4-fluorophenol (B42351) by reaction with potassium hydroxide and carbon dioxide, followed by acidic workup. google.com

Hydrolysis of a nitrile (cyanide) group is another effective way to introduce a carboxylic acid. A multi-step synthesis of 2,4-difluoro-3-hydroxybenzoic acid has been reported starting from 3,4,5-trifluoronitrobenzene. google.com This synthesis involves methoxylation, reduction, bromination, deamination, and importantly, the conversion of a bromo-intermediate to a nitrile using cuprous cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. google.com

Nucleophilic aromatic substitution on a highly fluorinated benzoic acid can also be employed. The synthesis of 4-fluoro-2-hydroxybenzoic acid is achieved by reacting 2,4-difluorobenzoic acid with sodium hydroxide in a polar aprotic solvent like DMSO. chemicalbook.com Similarly, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.net

Table 3: Methods for Synthesizing Substituted Benzoic Acid Cores
Synthetic MethodPrecursorKey TransformationProduct ExampleReference
OxidationSubstituted TolueneOxidation of methyl group2-Fluoro-4-nitrobenzoic acid chemicalbook.com
CarboxylationSubstituted PhenolKolbe-Schmitt reaction3-Hydroxy-4-fluorobenzoic acid google.com
Nitrile HydrolysisSubstituted Aryl NitrileHydrolysis of cyano group2,4-Difluoro-3-hydroxybenzoic acid google.com
Nucleophilic SubstitutionPolyfluorobenzoic AcidDisplacement of fluorine with hydroxide4-Fluoro-2-hydroxybenzoic acid chemicalbook.com

Molecular Structure and Conformational Analysis

Theoretical Investigations of Molecular Geometry

To predict the most stable three-dimensional structure of 2,3-Difluoro-4-isopropoxybenzoic acid, various computational chemistry methods would be employed. These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry and determine the lowest energy conformation. The results of such a hypothetical calculation would yield precise data on the spatial arrangement of the atoms.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.41
C-F~1.35
C-O (ether)~1.37
C-O (carboxyl)~1.21 (C=O), ~1.36 (C-OH)
O-H (carboxyl)~0.97
**Bond Angles (°) **C-C-C (aromatic)~118 - 122
C-C-F~118 - 121
C-O-C (ether)~118
O-C=O (carboxyl)~123
Dihedral Angles (°) C-C-O-C (isopropoxy)Defines the orientation of the isopropoxy group relative to the benzene (B151609) ring.
O=C-O-H (carboxyl)Determines the planarity and orientation of the carboxylic acid group.

Beyond a single optimized structure, a comprehensive conformational analysis would explore the potential energy surface of the molecule. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and more computationally efficient semi-empirical methods could be used to map the conformational landscape. This would involve rotating key single bonds, such as the C-O bond of the isopropoxy group and the C-C bond connecting the carboxylic acid to the ring, to identify all stable conformers and the energy barriers between them.

Intermolecular Interactions and Crystal Packing Architectures

In the solid state, molecules of this compound would arrange themselves in a specific, repeating pattern known as a crystal lattice. The nature of this arrangement is dictated by a variety of non-covalent interactions.

The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). Consequently, in the solid state, it is highly probable that these molecules would form dimeric structures through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids.

The presence of fluorine atoms introduces the possibility of halogen bonding, where the electropositive region on the fluorine atom (the σ-hole) can interact with a nucleophile. Furthermore, the aromatic ring allows for π-π stacking interactions, where the electron clouds of adjacent benzene rings interact favorably, contributing to the stability of the crystal structure. A detailed crystallographic analysis would be required to determine the presence and geometry of these interactions.

Computational Prediction of Electronic and Frontier Molecular Orbital Properties

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. Computational methods can provide a detailed picture of the electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, while the LUMO is likely to be centered on the carboxylic acid group and the aromatic ring.

Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Description
HOMO ~ -6.5 to -7.5Primarily located on the phenyl ring and isopropoxy oxygen. Represents the primary site for electrophilic attack.
LUMO ~ -1.0 to -2.0Mainly distributed over the carboxylic acid group and the aromatic ring. Indicates the site for nucleophilic attack.
HOMO-LUMO Gap ~ 4.5 to 6.5A larger gap suggests higher kinetic stability and lower chemical reactivity.

Spectroscopic Characterization Methodologies for Structural Elucidation

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, with each functional group exhibiting characteristic absorption or scattering frequencies. These techniques are fundamental for identifying the key structural components of 2,3-Difluoro-4-isopropoxybenzoic acid.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the solid-state spectrum is significantly influenced by intermolecular hydrogen bonding between the carboxylic acid moieties, which leads to the formation of dimers. spectroscopyonline.com This interaction causes characteristic broadening of specific absorption bands. spectroscopyonline.com

Key diagnostic peaks in the FT-IR spectrum are expected as follows:

O-H Stretching: A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. spectroscopyonline.com Superimposed on this broad band, the narrower C-H stretching vibrations from the aromatic ring and the isopropoxy group are expected to appear.

C-H Stretching: Absorptions corresponding to the sp³ hybridized carbons of the isopropoxy group are expected just below 3000 cm⁻¹, while the sp² aromatic C-H stretch appears slightly above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band representing the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, typically appearing in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids that form hydrogen-bonded dimers.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands of variable intensity in the 1625-1440 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are present. The C-O stretch of the carboxylic acid group, coupled with O-H bending, is expected to be strong and appear between 1320 and 1210 cm⁻¹. spectroscopyonline.com The aryl-alkyl ether C-O stretch of the isopropoxy group will also produce a strong band, typically around 1250-1200 cm⁻¹.

O-H Bending: A broad band corresponding to the out-of-plane O-H bend is characteristic of carboxylic acid dimers and is typically found around 920 cm⁻¹. spectroscopyonline.com

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1300-1100 cm⁻¹. The exact positions depend on the complex vibrational coupling within the substituted benzene (B151609) ring.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid Dimer)3300 - 2500Strong, Very BroadCharacteristic of hydrogen bonding. spectroscopyonline.com
C-H Stretch (Aromatic)~3100 - 3000Medium to Weaksp² C-H bond.
C-H Stretch (Aliphatic)~2980 - 2850Mediumsp³ C-H bonds of the isopropoxy group.
C=O Stretch (Carboxylic Acid Dimer)~1710 - 1680Strong, SharpCarbonyl group.
C=C Stretch (Aromatic)~1625 - 1440Medium to WeakBenzene ring vibrations.
C-O Stretch (Carboxylic Acid)~1320 - 1210Strong, BroadCoupled with O-H in-plane bend. spectroscopyonline.com
C-O Stretch (Aryl Ether)~1250 - 1200StrongIsopropoxy group C-O-Ar bond.
C-F Stretch~1300 - 1100StrongFluorine-carbon bond vibrations.
O-H Bend (Out-of-Plane)~960 - 900Medium, BroadCharacteristic of carboxylic acid dimer. spectroscopyonline.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the C-F bonds.

Expected key signals in the Raman spectrum include:

A strong, symmetric "ring breathing" vibration of the substituted benzene ring, typically found around 1000 cm⁻¹.

The C=O stretching vibration, which is often weaker in Raman spectra compared to FT-IR.

Prominent signals for the aromatic C=C stretching vibrations.

C-F stretching vibrations, which are also observable in the Raman spectrum.

The analysis of Raman spectra, in conjunction with FT-IR data, provides a more complete picture of the molecule's vibrational modes, aiding in the confirmation of its complex structure. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectra reveal the number and type of hydrogen and carbon atoms in unique electronic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the isopropoxy group.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm, due to strong deshielding and hydrogen bonding.

Aromatic Protons (-C₆H₂-): Two signals are expected for the two aromatic protons. They will appear as doublets or more complex multiplets due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The proton at position 5 will be a doublet of doublets due to coupling to the proton at position 6 and the fluorine at position 3. The proton at position 6 will also be a doublet of doublets, coupling to the proton at position 5 and the fluorine at position 2.

Isopropoxy Protons (-OCH(CH₃)₂): This group will give rise to two signals: a septet for the single methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃).

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Due to the molecule's lack of symmetry, eight distinct signals are expected for the aromatic and carboxylic carbons, plus two signals for the isopropoxy group.

Carboxylic Carbon (-COOH): This signal appears in the downfield region, typically around 165-170 ppm.

Aromatic Carbons (-C₆H₂-): The six aromatic carbons will show complex signals due to the varied electronic effects of the substituents (carboxyl, isopropoxy, and two fluorine atoms). The carbons directly bonded to fluorine (C-2 and C-3) will appear as large doublets due to strong one-bond ¹JCF coupling. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF). The carbon attached to the isopropoxy group (C-4) will be significantly shielded compared to the others.

Isopropoxy Carbons (-OCH(CH₃)₂): Signals for the methine carbon (-OCH) and the two equivalent methyl carbons (-CH₃) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)¹³C Multiplicity (C-F Coupling)
-COOH> 12.0br s~167s
C1--~120m
C2--~148dd (¹JCF, ²JCF)
C3--~145dd (¹JCF, ²JCF)
C4--~150m
C5~7.0 - 7.2dd~118d
C6~7.7 - 7.9dd~125d
-OCH~4.6 - 4.8sept~72s
-CH₃~1.3 - 1.5d~22s

Chemical shifts are estimations relative to TMS. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, sept=septet, m=multiplet, br=broad.

¹⁹F NMR is an essential technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comhuji.ac.il It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-3 positions.

The chemical shifts of aryl fluorides (Ar-F) typically fall within the range of +80 to +170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The precise chemical shifts for F-2 and F-3 will be influenced by the electronic effects of the adjacent carboxyl and isopropoxy groups. Each fluorine signal is expected to be a complex multiplet due to:

Coupling to the other fluorine atom (³JFF).

Coupling to the adjacent aromatic protons (³JHF and ⁴JHF).

The analysis of these coupling patterns is crucial for unambiguously assigning the signals to the specific fluorine atoms on the aromatic ring. nih.gov

While one-dimensional NMR provides chemical shifts and basic coupling information, two-dimensional (2D) NMR experiments are necessary to establish the complete molecular structure by revealing through-bond and through-space correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically over two or three bonds). sdsu.edu A COSY spectrum of this compound would show a cross-peak between the aromatic protons at C-5 and C-6, confirming their adjacency. It would also show a cross-peak between the methine and methyl protons of the isopropoxy group, confirming the -OCH(CH₃)₂ fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). ustc.edu.cn The HSQC spectrum would show cross-peaks connecting the C-5 proton to the C-5 carbon, the C-6 proton to the C-6 carbon, the methine proton to the methine carbon, and the methyl protons to the methyl carbons. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). ustc.edu.cn HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the isopropoxy protons to the C-4 carbon, confirming the attachment point of the ether linkage. It would also show correlations from the aromatic protons (H-5, H-6) to the carboxyl carbon (C-1), linking the acid group to the ring. youtube.com

Together, these 2D NMR techniques provide definitive evidence for the connectivity of this compound, allowing for a complete and confident structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. spectrabase.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. sigmaaldrich.com The wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. nist.gov

In organic molecules like this compound, the absorption of UV radiation is primarily associated with functional groups containing valence electrons with low excitation energies. spectrabase.com The benzene ring and the carboxylic acid group in this compound constitute the principal chromophores. The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be of the π → π* and n → π* types.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. uni.lu The presence of substituents on the benzene ring, such as the fluorine atoms and the isopropoxy group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The fluorine atoms, being electron-withdrawing, and the isopropoxy group, being electron-donating, will both affect the electron density of the aromatic system.

The n → π* transitions are generally of lower intensity and result from the excitation of a non-bonding electron (from the oxygen atoms of the carboxylic acid and the isopropoxy group) to a π* antibonding orbital. uni.lu These transitions are also sensitive to the electronic environment within the molecule.

Based on these related structures, the UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol, is anticipated to exhibit characteristic absorption bands in the UV region. The exact position and intensity of these bands will be a composite of the effects of the two fluorine atoms and the isopropoxy group on the benzenoid system and the carboxylic acid chromophore.

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

Compoundλmax (nm)SolventTransition Type
This compound (Predicted) 210-230, 260-290Ethanolπ → π
2,4-Dihydroxybenzoic Acid sielc.com208, 258, 296Acidic Mobile Phaseπ → π
p-Hydroxybenzoic Acid nist.gov~250Varied pHπ → π
2,3-Difluorobenzoic Acid nih.govNot specifiedEthanolπ → π

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C10H10F2O3), the exact molecular weight can be calculated. The molecular ion peak ([M]+• or [M-H]-) in the mass spectrum would confirm the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). sielc.com In the case of this compound, fragmentation of the isopropoxy group is also expected. This could involve the loss of a propyl group (C3H7, M-43) or an isopropyl radical.

While a specific mass spectrum for this compound is not available, the fragmentation patterns of related benzoic acid derivatives can provide a model for its expected behavior. For example, the electron ionization mass spectrum of 2,3-dihydroxybenzoic acid shows a complex fragmentation pattern that can be used for comparison. nist.gov Furthermore, studies on the fragmentation of other substituted benzoic acids can help in predicting the likely fragmentation pathways.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonFormula of Lost Neutralm/z of FragmentInterpretation
[M]+•216.06Molecular Ion
[M-OH]+OH199.05Loss of hydroxyl radical
[M-COOH]+COOH171.06Loss of carboxyl group
[M-C3H7]+C3H7173.02Loss of propyl radical from isopropoxy group
[M-C3H6]+•C3H6174.03Loss of propene from isopropoxy group

Structure Activity Relationship Sar Studies in Chemical Biology

Rational Design Principles for Derivative Synthesis

The rational design of derivatives of 2,3-Difluoro-4-isopropoxybenzoic acid is guided by established medicinal chemistry principles aimed at fine-tuning the molecule's physicochemical properties to improve its biological performance.

The carboxylic acid group is a critical functional group, often essential for target interaction through hydrogen bonding and ionic pairing. numberanalytics.com However, its properties can be modulated to improve metabolic stability or membrane permeability. nih.gov A primary strategy involves its replacement with bioisosteres—functional groups that possess similar spatial and electronic characteristics. drughunter.com

Common modifications include conversion to amides, esters, or various acidic heterocycles like tetrazoles. nih.govunc.edu Tetrazoles, for instance, are frequently used as non-classical bioisosteres of carboxylic acids, maintaining a comparable acidity (pKa ≈ 4.5–4.9) while potentially altering lipophilicity and metabolic profile. drughunter.com Acylsulfonamides are another alternative, offering different hydrogen-bonding geometries and generally being less acidic (pKa ≈ 9–10) than carboxylic acids. drughunter.com The choice of isostere allows for fine-tuning of acidity, lipophilicity, and interaction geometry with a target protein. nih.gov

Table 1: Physicochemical Properties of Carboxylic Acid and Common Bioisosteres Data are representative and compiled from multiple sources to illustrate general principles. drughunter.comresearchgate.netupenn.edu

Functional Group (R-FG)Typical pKa RangeGeneral Lipophilicity (Compared to COOH)Key Features
Carboxylic Acid (-COOH)~4-5BaselineStrong H-bond donor/acceptor; often ionized at physiological pH. numberanalytics.com
Tetrazole (-CN4H)~4.5-5More lipophilicMetabolically stable; maintains acidity; can have high desolvation energy. drughunter.com
Acylsulfonamide (-CONHSO2R')~6-10More lipophilicWeaker acid; different H-bond vector. drughunter.com
Hydroxamic Acid (-CONHOH)~8-9VariableCan act as a metal chelator; potential for metabolic instability. nih.gov
Ester (-COOR')N/A (Prodrug)More lipophilicNeutral prodrug form to improve permeability; hydrolyzed in vivo to active acid. nih.gov

The 4-isopropoxy group plays a significant role in defining the molecule's interaction with target binding pockets, particularly in occupying hydrophobic regions. The size and shape of this alkoxy group are key determinants of potency and selectivity. In the development of inhibitors for various enzymes, the introduction of an isopropoxy group has been shown to enhance cellular potency and drug-like characteristics. acs.org

Systematic variations could involve altering the alkyl chain length (e.g., methoxy, ethoxy) or branching (e.g., sec-butoxy, tert-butoxy). Increasing the size of the alkyl group can enhance van der Waals interactions within a hydrophobic pocket, but an excessively bulky group may introduce steric hindrance, preventing optimal binding. nih.govwikipedia.org SAR studies on related compounds have shown that enlarging an amide moiety linked to an isopropoxy-bearing ring can increase inhibitory potency, suggesting that the space within the binding pocket is a critical factor. nih.gov Therefore, the isopropoxy group often represents a balance between achieving sufficient lipophilicity for binding and avoiding steric clashes.

Table 2: Hypothetical SAR of Alkoxy Group Variations at the 4-Position This table illustrates the expected impact of modifying the isopropoxy group based on general medicinal chemistry principles.

4-Position SubstituentRelative Size/Steric BulkRelative LipophilicityPotential Impact on Binding Affinity
-OCH3 (Methoxy)SmallLowMay be too small to fill hydrophobic pocket effectively.
-OCH2CH3 (Ethoxy)MediumMediumIncreased hydrophobic interaction compared to methoxy.
-OCH(CH3)2 (Isopropoxy)Medium (Branched)Medium-HighOptimal balance of size and lipophilicity for specific pockets, enhancing potency. acs.org
-OCH2CH2CH3 (n-Propoxy)Medium (Linear)Medium-HighDifferent spatial orientation compared to isopropoxy may alter fit.
-OC(CH3)3 (tert-Butoxy)LargeHighHigh potential for steric hindrance, possibly reducing affinity.

The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties and enhance binding affinity. tandfonline.comcapes.gov.br The specific pattern of fluorine substitution on the aromatic ring is critical, as it dictates the electronic and conformational landscape of the molecule. researchgate.netrsc.org For this compound, the vicinal (ortho and meta) difluoro pattern significantly influences the acidity of the carboxylic acid and the orientation of the isopropoxy group.

The two electron-withdrawing fluorine atoms at the 2- and 3-positions lower the pKa of the carboxylic acid, increasing the proportion of the ionized carboxylate form at physiological pH. This can strengthen ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding site. Furthermore, the substitution pattern affects the molecule's interaction with the protein surface. Different fluorination patterns (e.g., 2,5-difluoro or 3,4-difluoro) would result in different dipole moments and potential for specific interactions, such as fluorine-involved hydrogen bonds or orthogonal multipolar interactions with backbone carbonyls. nih.gov Studies on fluorobenzoic acids have demonstrated that the substitution pattern directly impacts crystal packing and intermolecular interactions, which is analogous to how it affects binding within a protein's confined active site. researchgate.netrsc.org

Table 3: Influence of Fluorine Substitution Pattern on Benzoic Acid Properties This table illustrates how different fluorination patterns can affect key molecular properties relevant to molecular recognition.

Substitution PatternEffect on Carboxylic Acid pKaKey Conformational/Electronic ImpactPotential Interaction Type
None (Benzoic Acid)Baseline (~4.2)Standard aromatic system.Standard hydrophobic and ionic interactions.
2-FluoroLoweredPotential for intramolecular H-bond with COOH; influences COOH planarity. nih.govAltered acidity; potential for specific C-F contacts.
4-FluoroSlightly LoweredInductive electron withdrawal from a distance.Can participate in favorable interactions deep in a pocket. nih.gov
2,3-DifluoroSignificantly LoweredStrong inductive effect; creates a distinct electrostatic potential on the ring edge.Enhanced acidity for ionic bonds; unique dipole for specific recognition.
3,5-DifluoroSignificantly LoweredSymmetrical electron withdrawal.Can interact with residues on both sides of the ring.

Investigating the Influence of Substituents on Molecular Interactions

The rational design of derivatives is underpinned by a deep understanding of how each substituent influences the intricate network of interactions between the ligand and its biological target.

The biological activity of a molecule is a function of its ability to fit within a binding site and establish favorable interactions, both of which are governed by steric and electronic effects. wikipedia.org

Electronic Effects: The two fluorine atoms exert a powerful electron-withdrawing effect, polarizing the C-F bonds and influencing the entire aromatic ring. This lowers the electron density of the ring and significantly increases the acidity of the carboxylic acid group. A more acidic carboxyl group is more likely to be deprotonated at physiological pH, enhancing its ability to form strong salt bridges with basic amino acid residues. nih.gov

Fluorine's unique properties make it a valuable tool for optimizing ligand-protein interactions. tandfonline.comcapes.gov.brtandfonline.com Beyond its strong inductive effect, fluorine can enhance binding affinity and selectivity through several mechanisms:

Modulation of pKa: As mentioned, the electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups, which can optimize ionic interactions. nih.gov

Enhanced Hydrophobic Interactions: While the C-F bond is polar, a fluorinated aromatic ring can be more hydrophobic than its hydrogenated counterpart. This can lead to stronger hydrophobic interactions and a favorable entropic contribution to binding due to the release of ordered water molecules from the binding site. mdpi.com

Specific Fluorine Contacts: Organic fluorine is a poor hydrogen bond acceptor in a classical sense, but it can participate in a range of favorable, non-covalent interactions. nih.govacs.org These include weak C-F···H-N/H-O hydrogen bonds and, notably, orthogonal multipolar interactions where the fluorine atom interacts favorably with the positive end of a backbone carbonyl dipole (C-F···C=O). nih.gov These interactions can add significantly to binding affinity and confer selectivity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Placing fluorine atoms at metabolically vulnerable positions can block oxidation, increasing the compound's biological half-life. nih.gov The 2,3-difluoro pattern effectively shields one edge of the aromatic ring from such metabolic attack.

Computational Approaches in SAR Elucidation

In the realm of modern drug discovery and chemical biology, computational methods are indispensable for elucidating Structure-Activity Relationships (SAR). These in silico techniques provide deep insights into how a chemical compound like this compound interacts with biological targets, guiding the optimization of lead compounds.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can elucidate its binding mode within a protein's active site. These simulations are crucial for understanding the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the compound's biological activity.

In a hypothetical docking simulation of this compound with a target protein, the following interactions would be of key interest:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine, Lysine, or Serine in the active site. The fluorine atoms could also participate in weaker hydrogen bonds.

Hydrophobic Interactions: The isopropoxy group and the benzene (B151609) ring can form hydrophobic interactions with nonpolar residues such as Leucine (B10760876), Isoleucine, and Valine.

Halogen Bonding: The fluorine atoms could potentially engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

The results of such a docking study are typically summarized in a table that includes the binding energy (or docking score), the number and type of hydrogen bonds, and the key interacting residues.

Parameter Description Hypothetical Value for this compound
Binding Energy (kcal/mol)The estimated free energy of binding of the ligand to the protein. A more negative value indicates a stronger binding affinity.-8.5
Hydrogen BondsThe number of hydrogen bonds formed between the ligand and the protein.3
Interacting ResiduesThe amino acid residues in the active site that form significant interactions with the ligand.Arg197, Ser240, Phe104

This table is illustrative and based on general principles of molecular docking.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations track the movements and interactions of the ligand and protein, providing insights into the stability of the binding mode, the role of solvent molecules, and conformational changes that may occur upon binding.

For this compound, an MD simulation would start with the best-docked pose. Over a simulation trajectory of nanoseconds to microseconds, various parameters would be analyzed:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains in its binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked throughout the simulation.

The insights from MD simulations are invaluable for confirming the stability of predicted binding modes and for understanding the energetic contributions of different interactions.

MD Simulation Parameter Information Gained
RMSD of LigandStability of the ligand's position in the binding site.
RMSF of Protein ResiduesFlexibility of different regions of the protein upon ligand binding.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.

This table outlines the typical information derived from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. iomcworld.com These models can then be used to predict the activity of new, unsynthesized compounds. iomcworld.com

A QSAR study on a series of benzoic acid derivatives, including this compound, would involve the following steps:

Data Set Collection: A dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, relevant descriptors might include:

Topological Descriptors: Related to the 2D structure of the molecule.

Electronic Descriptors: Such as the partial charges on atoms and the dipole moment, influenced by the electronegative fluorine atoms.

Steric Descriptors: Like molecular volume and surface area, influenced by the bulky isopropoxy group.

A resulting QSAR model could take the form of an equation, for example:

log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis. Such a model would allow for the prediction of the inhibitory potency of other related benzoic acid derivatives. The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

QSAR Descriptor Type Example Descriptor Potential Influence on Activity
ElectronicPartial Charge on FluorineInfluences electrostatic interactions and hydrogen bonding potential.
StericMolar RefractivityRelates to the volume and polarizability of the molecule, affecting how it fits into a binding pocket.
HydrophobicLogPDescribes the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions.

This table provides examples of descriptors used in QSAR modeling and their potential relevance.

Applications of 2,3 Difluoro 4 Isopropoxybenzoic Acid As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of fluorine and isopropoxy groups on the benzoic acid core makes 2,3-Difluoro-4-isopropoxybenzoic acid a key precursor for a range of complex organic molecules. These substituents can influence the electronic properties, lipophilicity, metabolic stability, and conformational preferences of the final compounds, making this building block particularly attractive for medicinal chemistry applications.

Precursor for Quinolone Antibiotic Research

Fluorinated benzoic acids are critical starting materials in the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. semanticscholar.org These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atom at the C-6 position of the quinolone ring is a hallmark of the fluoroquinolone class and is crucial for their potent antibacterial activity.

While direct synthesis of commercial antibiotics from this compound is not extensively documented in publicly available literature, its structural similarity to known precursors for advanced quinolones like Garenoxacin suggests its potential in this area. researchgate.net The synthesis of such antibiotics often involves the construction of the quinolone core through the condensation of a fluorinated aniline (B41778) derivative with a β-ketoester, followed by cyclization. The corresponding aniline derived from this compound could serve as a key intermediate in the development of novel quinolone structures with potentially improved efficacy or pharmacokinetic properties.

Table 1: Key Intermediates in Quinolone Synthesis

Precursor/IntermediateApplication
2,4-Difluoro-3-hydroxybenzoic acidStarting material for the synthesis of Garenoxacin. researchgate.net
3-Chloro-2,4-difluoro-5-hydroxybenzoic acidKey intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.org
This compoundPotential precursor for novel quinolone antibiotics.

Building Block for Kinase Inhibitor Scaffolds (e.g., BRAF, DYRK1A/B)

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The BRAF and DYRK1A/B kinases are important targets in oncology and other diseases. The development of small molecule inhibitors for these kinases often relies on the use of highly functionalized heterocyclic and aromatic building blocks.

While no commercialized inhibitors explicitly list this compound as a direct precursor, its structural features are highly relevant to the design of kinase inhibitor scaffolds. For instance, the design of DYRK1A inhibitors has explored various heterocyclic systems, including benzothiazoles. The isopropoxy group of this compound could be strategically employed to probe hydrophobic pockets within the kinase active site, while the difluoro substitution can modulate the pKa of adjacent functional groups and improve metabolic stability.

Similarly, in the context of BRAF inhibitors, where overcoming resistance is a major challenge, novel scaffolds are continuously being explored. The unique substitution pattern of this compound could be incorporated into new inhibitor designs to achieve altered binding modes or improved pharmacological properties.

Contribution to α-Helix Mimetics Research

Protein-protein interactions (PPIs) are often mediated by the recognition of α-helical domains. The development of small molecules that can mimic the presentation of key amino acid side chains on one face of an α-helix is a promising strategy for inhibiting these interactions. Substituted aromatic scaffolds, such as oligobenzamides, have been successfully employed as α-helix mimetics. nih.gov

In this context, this compound can serve as a valuable building block. The carboxylic acid provides a handle for amide bond formation, allowing for its incorporation into an oligobenzamide backbone. The isopropoxy group can mimic a hydrophobic amino acid side chain, such as leucine (B10760876) or valine, while the difluoro substituents can fine-tune the conformational properties and electronic nature of the scaffold. The ability to introduce diverse functionalities through the isopropoxy group (or by replacing it with other alkoxy groups) makes this class of building blocks particularly useful for creating libraries of α-helix mimetics to target a variety of PPIs. nih.govnih.gov

Table 2: Scaffolds for α-Helix Mimetics

Scaffold TypeKey FeaturesRelevance of Substituted Benzoic Acids
Terphenyl derivativesRigid scaffold presenting side chains from the ortho positions.Can be constructed from substituted benzoic acids.
OligobenzamidesFlexible yet pre-organized scaffolds that mimic one face of an α-helix. nih.govDirectly synthesized from substituted benzoic acid monomers. nih.gov
Pyridazine-based mimeticsHeterocyclic scaffolds designed to mimic the i, i+3, and i+7 residues of an α-helix. nih.govSynthesis can involve intermediates derived from benzoic acids.

Utilization in Combinatorial Chemistry Libraries for Lead Discovery

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The generation of these chemical libraries often relies on the use of a set of core building blocks that can be systematically combined.

Substituted benzoic acids are ideal scaffolds for combinatorial libraries due to the versatility of the carboxylic acid group for forming various functional groups (e.g., amides, esters) and the ability to introduce a wide range of substituents on the aromatic ring. This compound, with its unique combination of fluorine and isopropoxy groups, is an excellent candidate for inclusion in such libraries. Its incorporation can introduce specific physicochemical properties into the library members, potentially leading to the discovery of novel hits with improved drug-like properties. For example, a library of amides derived from this compound and a diverse set of amines would generate a collection of compounds with varying shapes, sizes, and electronic distributions, increasing the probability of identifying a lead compound for a given biological target. google.com

Role in Methodological Development in Organic Synthesis

The synthesis of polysubstituted aromatic compounds, particularly those containing multiple fluorine atoms, can be challenging and often requires the development of novel synthetic methodologies. The preparation of this compound and its analogs has contributed to the advancement of synthetic organic chemistry.

The synthesis of such molecules often involves multi-step sequences that may include nucleophilic aromatic substitution, ortho-lithiation, and directed metalation reactions. For instance, the introduction of the isopropoxy group at the 4-position of a difluorinated ring system can be achieved via nucleophilic aromatic substitution of a suitable precursor, such as a trifluoro- or nitro-difluoro-substituted benzoic acid derivative. The development of efficient and scalable routes to these building blocks is an active area of research, as it directly impacts their availability and cost for drug discovery programs. Challenges such as regioselectivity and the handling of reactive intermediates drive the innovation of new synthetic methods.

Future Research Directions and Open Questions

Development of Chemo- and Regioselective Synthetic Transformations

The precise modification of the 2,3-difluoro-4-isopropoxybenzoic acid core is essential for developing novel derivatives with tailored properties. Future synthetic research must focus on achieving high chemo- and regioselectivity, which remains a significant challenge in organic chemistry, particularly with highly functionalized aromatic rings.

Current methods for the fluorination of benzoic acid derivatives often result in a mixture of products or require harsh conditions. arkat-usa.org The development of more efficient and selective synthetic methods is a critical area of future research. researchgate.net For instance, late-stage functionalization, a strategy that modifies complex molecules in the final steps of a synthesis, is highly desirable. nih.gov The development of catalytic systems, perhaps using transition metals, could enable site-selective C-H functionalization, allowing for the introduction of new functional groups at specific positions on the aromatic ring without disturbing the existing difluoro-isopropoxy-carboxyl arrangement. nih.gov

Research into biotransformations using microorganisms presents another promising avenue. tandfonline.com Certain fungi and bacteria have demonstrated the ability to perform efficient and selective conversions on fluorinated benzoic acids, such as reductions to benzyl (B1604629) alcohols or conversions to benzamides. tandfonline.com Exploring microbial pathways could offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. Furthermore, developing synthetic surrogates for unstable intermediates, such as α-fluoroalkynes, could open new pathways for creating complex heterocyclic derivatives, like 4-fluoro-1,2,3-triazoles, in a regioselective manner. rsc.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. By simulating molecular structures and interactions, researchers can predict the properties of novel compounds before they are synthesized, saving significant time and resources. ucl.ac.ukstmjournals.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity. uc.pt Such studies can elucidate the effects of the ortho- and meta-fluorine atoms and the isopropoxy group on the carboxylic acid's properties, such as its acidity (pKa). nih.gov This understanding is crucial for designing molecules that can effectively interact with biological targets. researchgate.net Molecular dynamics (MD) simulations can further model the behavior of these molecules in different environments, such as in solution, to understand phenomena like self-association, which can influence crystallization and bioavailability. ucl.ac.ukbohrium.com

These in silico methods are instrumental in structure-based drug design. nih.gov By docking virtual libraries of derivatives into the active sites of target proteins, researchers can predict binding affinities and modes of interaction. mdpi.comnih.gov This predictive capability allows for the rational design of compounds with enhanced potency and selectivity, guiding synthetic efforts toward the most promising candidates. stmjournals.commdpi.com

Table 1: Computational Methods for Predictive Design

Computational Method Application in Drug Discovery Predicted Properties
Density Functional Theory (DFT) Elucidating electronic structure and reactivity. Molecular geometry, vibrational frequencies, reaction energies, acidity (pKa). uc.pt
Molecular Dynamics (MD) Simulating molecular motion and interactions over time. Conformational stability, solvent effects, self-association, binding free energies. ucl.ac.ukbohrium.com
Molecular Docking Predicting the binding orientation of a molecule to a target. Binding affinity (scoring), interaction modes with key residues. stmjournals.commdpi.comnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The structural features of this compound suggest it could serve as a scaffold for inhibitors of various biological targets. Benzoic acid derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. dntb.gov.uapreprints.orgchemicalbook.com The strategic placement of fluorine atoms can enhance these activities by improving metabolic stability and binding affinity. enamine.net

Future research should explore a broad range of potential targets. For example, substituted benzoic acids have been identified as inhibitors of enzymes like protein phosphatases (e.g., Slingshot) and kinases, which are implicated in cell migration and cancer progression. nih.gov Derivatives could also be designed to target anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov The anti-inflammatory potential is also significant, as some substituted benzoic acids are known to reduce the release of pro-inflammatory cytokines such as TNF-alpha and various interleukins. univie.ac.at

A crucial aspect of this exploration will be elucidating the specific mechanisms of action. dntb.gov.ua Mechanistic studies could reveal that derivatives of this compound act through novel pathways or on previously undrugged targets. For instance, investigations into their effects on the cellular proteostasis network, including the ubiquitin-proteasome and autophagy-lysosome pathways, could uncover new therapeutic strategies for age-related diseases. mdpi.com

Table 2: Potential Biological Targets for Benzoic Acid Derivatives

Target Class Specific Example(s) Potential Therapeutic Application Reference(s)
Protein Phosphatases Slingshot (SSH) Cancer, Infectious Diseases nih.gov
Anti-Apoptotic Proteins Mcl-1, Bfl-1 Cancer nih.gov
Kinases Lim kinases (LIMK) Cancer nih.gov
Cytokine Release TNF-α, IL-1, IL-6, IL-8 Inflammatory Diseases univie.ac.at
Neuraminidase Influenza Neuraminidase Antiviral (Influenza) nih.gov

Investigation of Structure-Property Relationships Beyond Binding Affinity (e.g., metabolic stability research)

A key area of investigation is metabolic stability. The introduction of fluorine atoms into a molecule is a well-known strategy to block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life. nih.govacs.org However, this effect is not guaranteed and depends heavily on the fluorine's position. nih.gov Systematic studies are needed to determine how the 2,3-difluoro substitution pattern on this specific scaffold impacts its metabolism. For example, researchers could compare the metabolic stability of fluorinated versus non-fluorinated analogs in human liver microsome assays. nih.gov

Furthermore, the detoxification of benzoic acid in humans primarily occurs through conjugation with glycine (B1666218) to form hippuric acid. nih.gov It is important to understand how the substitutions on the this compound ring affect this and other conjugation pathways. The relationship between the compound's structure and its physicochemical properties, such as solubility, lipophilicity, and permeability, must also be thoroughly characterized to ensure adequate bioavailability. upenn.edu

Table 3: Key Structure-Property Relationship Considerations

Property Importance Potential Impact of Fluorine/Substituents
Metabolic Stability Determines drug half-life and dosage frequency. Fluorine can block metabolic oxidation sites, increasing stability. nih.gov
Solubility Affects absorption and formulation possibilities. Can be modulated by adding polar or ionizable groups.
Lipophilicity (LogP/LogD) Influences permeability, protein binding, and metabolism. Fluorine generally increases lipophilicity. upenn.edu
Permeability Governs the ability to cross biological membranes (e.g., gut wall, blood-brain barrier). Dependent on a balance of lipophilicity and hydrogen bonding capacity.
Protein Binding Affects the concentration of free, active drug. Acidic groups like carboxylic acids often lead to high protein binding. upenn.edu

| Acidity (pKa) | Influences ionization state at physiological pH, affecting solubility and target interaction. | Electron-withdrawing fluorine atoms increase acidity. nih.gov |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 2,3-Difluoro-4-isopropoxybenzoic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on regioselective fluorination and etherification. A two-step approach can be employed: (1) halogenation of 4-hydroxybenzoic acid derivatives using fluorinating agents (e.g., Selectfluor®), and (2) etherification with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction progress should be monitored using TLC and validated via HPLC (>98% purity) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR (to confirm fluorine substitution patterns) and ¹H NMR (to verify isopropoxy group integration).
  • X-Ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., dihedral angles between substituents).
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ at m/z 245.0623).
  • HPLC : To assess purity (>99%) and detect trace impurities .

Q. How should researchers design biological activity assays for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based kinetic assays (e.g., NADH depletion for dehydrogenases) with IC₅₀ calculations.
  • Protein-Ligand Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
  • Cell-Based Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HepG2) using MTT assays. Dose-response curves should span 0.1–100 µM .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide about the electronic effects of fluorine substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can predict electron-withdrawing effects of fluorine atoms on the benzoic acid core. Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., cyclooxygenase-2), highlighting key hydrogen bonds with the carboxylic acid group .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of isopropoxy group modifications?

  • Methodological Answer : Synthesize analogs with varied alkoxy groups (e.g., methoxy, tert-butoxy) and compare:

  • Lipophilicity : Measured via logP (shake-flask method).
  • Bioactivity : Test against a panel of enzymes (e.g., kinases, esterases).
  • Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4). SAR trends can identify optimal substituents for target engagement .

Q. What strategies address contradictions in reported biological activities of fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA).
  • Probe Degradation : Use LC-MS to confirm compound stability during assays. Contradictions may arise from hydrolytic degradation (e.g., ester cleavage in buffer) .

Q. How can researchers investigate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC-MS.
  • Kinetic Analysis : Calculate half-life (t½) using first-order kinetics. Identify degradation products (e.g., 2,3-Difluoro-4-hydroxybenzoic acid) .

Q. What advanced chromatographic methods resolve co-eluting impurities in synthesized batches?

  • Methodological Answer :

  • UHPLC-MS/MS : Employ a C18 column (1.7 µm particles) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Chiral HPLC : For enantiomeric separation (if applicable), use a Chiralpak® AD-H column.
  • Preparative SFC : For large-scale purification of stereoisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.